molecular formula C7H7Br2NO B13873717 3-bromo-4-(bromomethyl)-2-methoxyPyridine

3-bromo-4-(bromomethyl)-2-methoxyPyridine

Cat. No.: B13873717
M. Wt: 280.94 g/mol
InChI Key: KETVBAITYAKFCO-UHFFFAOYSA-N
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Description

3-bromo-4-(bromomethyl)-2-methoxyPyridine is an organic compound that belongs to the class of brominated pyridines. This compound is characterized by the presence of two bromine atoms, a methoxy group, and a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine (Br2) and a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) to achieve bromination . The reaction conditions usually require a controlled temperature to ensure selective bromination at the desired positions on the pyridine ring.

Industrial Production Methods

In industrial settings, the production of 3-bromo-4-(bromomethyl)-2-methoxyPyridine may involve a multi-step synthesis process. . The reaction is typically carried out under controlled conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-(bromomethyl)-2-methoxyPyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove bromine atoms or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can modify the existing functional groups on the pyridine ring.

Scientific Research Applications

3-bromo-4-(bromomethyl)-2-methoxyPyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4-(bromomethyl)-2-methoxyPyridine involves its interaction with molecular targets through its bromine atoms and methoxy group. These functional groups can participate in various chemical reactions, including electrophilic and nucleophilic interactions. The compound’s ability to undergo substitution, oxidation, and reduction reactions allows it to modify biological molecules and pathways, making it useful in drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-(bromomethyl)-2-methoxyPyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its dual bromine atoms and methoxy group make it a versatile intermediate in various chemical reactions, setting it apart from other similar compounds.

Properties

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

3-bromo-4-(bromomethyl)-2-methoxypyridine

InChI

InChI=1S/C7H7Br2NO/c1-11-7-6(9)5(4-8)2-3-10-7/h2-3H,4H2,1H3

InChI Key

KETVBAITYAKFCO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1Br)CBr

Origin of Product

United States

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